5-(3-Aminopyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(3-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions . The pyrazine ring can be introduced through nucleophilic substitution reactions using appropriate pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl halides, acyl chlorides, and other electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(3-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the pyrazine ring.
3-Aminopyrazine: A pyrazine derivative with similar reactivity but lacking the thiazole ring.
Thiazolyl-pyrazine derivatives: Compounds with both thiazole and pyrazine rings but different substituents.
Uniqueness
5-(3-Aminopyrazin-2-yl)thiazol-2-amine is unique due to the presence of both thiazole and pyrazine rings in its structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N5S |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-(3-aminopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,8,11)(H2,9,12) |
InChI Key |
UIRCOSLEFSHYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C2=CN=C(S2)N)N |
Origin of Product |
United States |
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